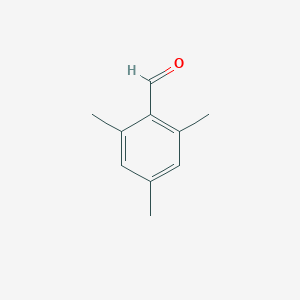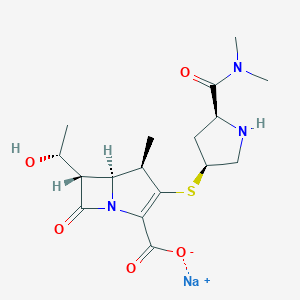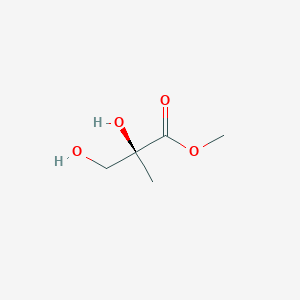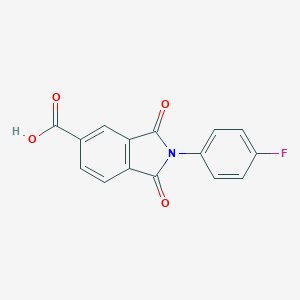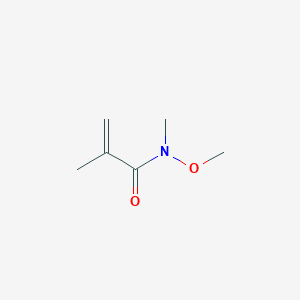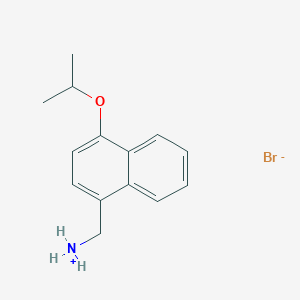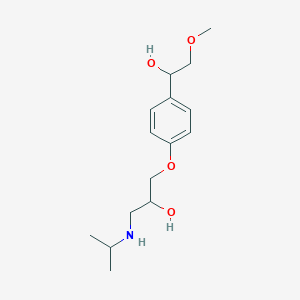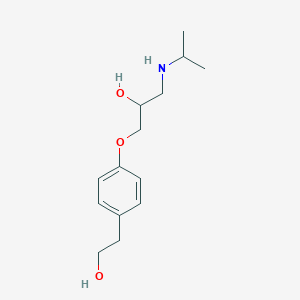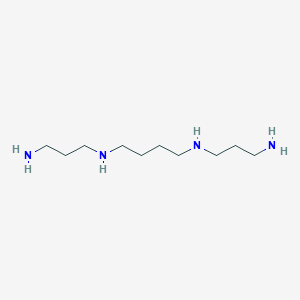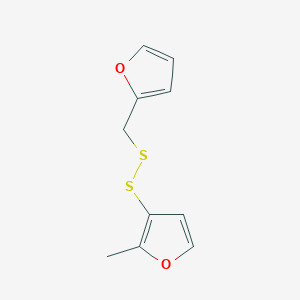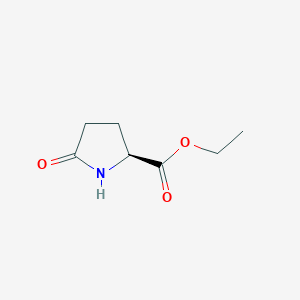![molecular formula C8H15N B022208 8-Methyl-1-azabicyclo[4.2.0]octane CAS No. 108011-01-4](/img/structure/B22208.png)
8-Methyl-1-azabicyclo[4.2.0]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-1-azabicyclo[4.2.0]octane, also known as tropane or tropine, is a bicyclic organic compound with a nitrogen atom in its structure. It is a precursor to several important alkaloids, including cocaine and atropine. Tropane has been the subject of scientific research due to its potential applications in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of 8-Methyl-1-azabicyclo[4.2.0]octane is complex and not fully understood. It is believed to interact with several neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. Tropane is also known to inhibit the reuptake of these neurotransmitters, leading to increased levels in the brain.
Effets Biochimiques Et Physiologiques
Tropane has several biochemical and physiological effects on the body. It is known to increase heart rate, blood pressure, and body temperature. It also has stimulant effects on the central nervous system, leading to increased alertness, energy, and euphoria. However, these effects can also lead to addiction and abuse.
Avantages Et Limitations Des Expériences En Laboratoire
Tropane has several advantages and limitations for lab experiments. It is a precursor to several important alkaloids, making it a valuable starting material for drug synthesis. However, 8-Methyl-1-azabicyclo[4.2.0]octane is also a controlled substance, making it difficult to obtain for research purposes. Additionally, 8-Methyl-1-azabicyclo[4.2.0]octane has several potential health risks, including addiction and overdose.
Orientations Futures
There are several future directions for research involving 8-Methyl-1-azabicyclo[4.2.0]octane. One area of interest is the development of new drugs based on 8-Methyl-1-azabicyclo[4.2.0]octane, such as novel local anesthetics or treatments for addiction. Another area of interest is the development of new synthesis methods for 8-Methyl-1-azabicyclo[4.2.0]octane, which could improve its availability for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of 8-Methyl-1-azabicyclo[4.2.0]octane and its effects on the body.
Méthodes De Synthèse
The synthesis of 8-Methyl-1-azabicyclo[4.2.0]octane can be achieved through several methods, including the classical Robinson tropinone synthesis, which involves the condensation of cyclohexanone with acetonedicarboxylate, followed by a series of chemical reactions. Another method involves the reduction of tropinone using sodium borohydride. Tropane can also be synthesized from natural sources, such as the leaves of the coca plant.
Applications De Recherche Scientifique
Tropane has been studied extensively for its potential applications in the pharmaceutical industry. It is a precursor to several important alkaloids, including cocaine and atropine. Cocaine is a powerful stimulant that is used medically as a local anesthetic. Atropine is used to treat a variety of medical conditions, including bradycardia, asthma, and irritable bowel syndrome.
Propriétés
Numéro CAS |
108011-01-4 |
|---|---|
Nom du produit |
8-Methyl-1-azabicyclo[4.2.0]octane |
Formule moléculaire |
C8H15N |
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
8-methyl-1-azabicyclo[4.2.0]octane |
InChI |
InChI=1S/C8H15N/c1-7-6-8-4-2-3-5-9(7)8/h7-8H,2-6H2,1H3 |
Clé InChI |
OKQFVISZKNCXKE-UHFFFAOYSA-N |
SMILES |
CC1CC2N1CCCC2 |
SMILES canonique |
CC1CC2N1CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




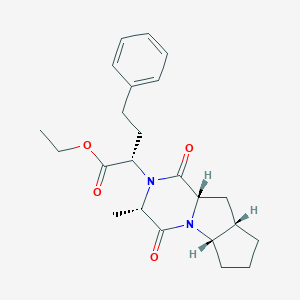
![4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride](/img/structure/B22132.png)
